2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate
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Overview
Description
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate is an organic compound that features a phosphonate group attached to a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of 2-(2-Hydroxyphenyl)propan-2-yl chloride with anilino(phenyl)methylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonate group may mimic phosphate groups in biological systems, allowing the compound to interfere with phosphorylation processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphate
- 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphinate
Uniqueness
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
63245-86-3 |
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Molecular Formula |
C22H23NO4P- |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[anilino(phenyl)methyl]-[2-(2-hydroxyphenyl)propan-2-yloxy]phosphinate |
InChI |
InChI=1S/C22H24NO4P/c1-22(2,19-15-9-10-16-20(19)24)27-28(25,26)21(17-11-5-3-6-12-17)23-18-13-7-4-8-14-18/h3-16,21,23-24H,1-2H3,(H,25,26)/p-1 |
InChI Key |
BBYBFDVRCQKYPT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C1=CC=CC=C1O)OP(=O)(C(C2=CC=CC=C2)NC3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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